molecular formula C28H38O7 B12705532 Withastramonolide CAS No. 66873-31-2

Withastramonolide

Cat. No.: B12705532
CAS No.: 66873-31-2
M. Wt: 486.6 g/mol
InChI Key: ZYXVOZNURJLMFP-BNNRDBEOSA-N
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Description

Withastramonolide is a withanolide, a type of naturally occurring steroidal lactone. It has been isolated from the leaves of Datura stramonium f. violaceae and has the structure of 5α,12α,27-trihydroxy-1-oxo-6α,7α-epoxy-22R-witha-2,24-dienolide . Withanolides are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of withanolides generally involves the cultivation of plants like Datura stramonium or Withania somnifera, followed by extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are used to isolate and quantify the compounds .

Chemical Reactions Analysis

Types of Reactions

Withastramonolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving withanolides include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of epoxides, while reduction reactions can result in the formation of hydroxylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of withastramonolide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. The compound’s ability to cross the blood-brain barrier also suggests its potential in treating neurological disorders .

Comparison with Similar Compounds

Withastramonolide is structurally similar to other withanolides, such as withaferin A and 12-deoxy-withastramonolide . it is unique in its specific arrangement of functional groups, which contributes to its distinct biological activities. Other similar compounds include withanolide A and withanoside IV, which share some structural features but differ in their specific bioactivities .

Conclusion

This compound is a fascinating compound with diverse biological activities and potential applications in various fields. Its complex structure and unique properties make it a valuable subject for scientific research and industrial applications. Further studies are needed to fully understand its mechanisms of action and to explore its potential in drug development and other areas.

Properties

CAS No.

66873-31-2

Molecular Formula

C28H38O7

Molecular Weight

486.6 g/mol

IUPAC Name

(1S,2S,4S,5R,10R,11S,13S,14R,15R,18S)-5,13-dihydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one

InChI

InChI=1S/C28H38O7/c1-13-10-19(34-25(32)15(13)12-29)14(2)16-7-8-17-22-18(11-21(31)26(16,17)3)27(4)20(30)6-5-9-28(27,33)24-23(22)35-24/h5-6,14,16-19,21-24,29,31,33H,7-12H2,1-4H3/t14-,16+,17-,18-,19+,21-,22-,23-,24-,26+,27-,28-/m0/s1

InChI Key

ZYXVOZNURJLMFP-BNNRDBEOSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)O)C)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(C(CC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)O)C)CO

Origin of Product

United States

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